H-L-Lys(2-N3-Z)-OH

Description

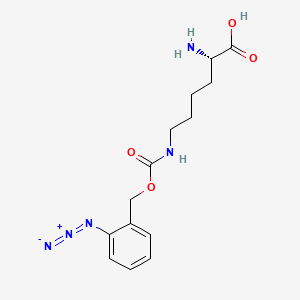

H-L-Lys(2-N3-Z)-OH (N⁶-(((2-azidobenzyl)oxy)carbonyl)-L-lysine) is a chemically modified lysine derivative featuring an ortho-azidobenzyloxycarbonyl (2-N3-Z) group on the ε-amino side chain . This compound is a key reagent in bioorthogonal chemistry, enabling site-specific conjugation via copper-free click reactions such as strain-promoted azide-alkyne cycloaddition (SPAAC) . Its structural design ensures minimal steric hindrance due to the ortho-positioned azide group, which enhances reaction efficiency compared to para-substituted analogs . Applications include protein immobilization, fluorescent probe synthesis, and antibody-drug conjugate (ADC) development, where precise orientation and retained bioactivity are critical .

Properties

Molecular Formula |

C14H19N5O4 |

|---|---|

Molecular Weight |

321.33 g/mol |

IUPAC Name |

(2S)-2-amino-6-[(2-azidophenyl)methoxycarbonylamino]hexanoic acid |

InChI |

InChI=1S/C14H19N5O4/c15-11(13(20)21)6-3-4-8-17-14(22)23-9-10-5-1-2-7-12(10)18-19-16/h1-2,5,7,11H,3-4,6,8-9,15H2,(H,17,22)(H,20,21)/t11-/m0/s1 |

InChI Key |

PGNICAOCNIVZRV-NSHDSACASA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)COC(=O)NCCCC[C@@H](C(=O)O)N)N=[N+]=[N-] |

Canonical SMILES |

C1=CC=C(C(=C1)COC(=O)NCCCCC(C(=O)O)N)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of This compound typically follows a multi-step approach:

- Protection of the ε-amino group of L-lysine with the benzyloxycarbonyl (Z) group.

- Introduction of the azido group at the 2-position of the lysine side chain.

- Purification and isolation of the final protected azido-lysine derivative.

This approach ensures selective functionalization while preserving the α-amino and carboxyl groups for subsequent peptide coupling.

Protection of L-Lysine ε-Amino Group with Benzyloxycarbonyl (Z) Group

A reliable method to prepare H-L-Lys(Z)-OH involves the reaction of L-lysine with benzyl chloroformate under basic aqueous-organic biphasic conditions:

- L-lysine is dissolved in water at alkaline pH (~12), often buffered with sodium hydroxide.

- Benzyl chloroformate is added slowly in tetrahydrofuran (THF) or dioxane as the organic phase.

- The reaction is stirred at 0°C to room temperature overnight.

- The product is precipitated by acidification to pH ~5.6, filtered, and washed to yield H-L-Lys(Z)-OH in yields ranging from 54% to 76% depending on scale and conditions.

This method is well-documented and reproducible, producing the ε-benzyloxycarbonyl protected lysine suitable for further functionalization.

Introduction of the 2-Azido Group

The azide group at the 2-position of lysine can be introduced via diazotation or azido transfer reactions. One effective modern method is the use of imidazole-1-sulfonyl azide hydrogen sulfate as an azide donor:

- The protected lysine derivative (e.g., Fmoc-Lys-OH) is dissolved in a methanol-water mixture.

- Imidazole-1-sulfonyl azide hydrochloride is added along with potassium carbonate as a base.

- Copper(II) sulfate pentahydrate is added as a catalyst.

- The reaction proceeds at room temperature with monitoring by thin-layer chromatography (TLC) until completion (typically within 10-20 minutes).

- The product, N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-diazo-L-lysine, can be isolated by precipitation and drying.

Though this example uses Fmoc protection, analogous conditions can be adapted for the benzyloxycarbonyl-protected lysine to yield this compound.

Alternative Azide Incorporation via Diazotation

Another approach involves diazotation of Nα-Boc-protected lysine derivatives followed by hydrolysis to yield azido-lysine analogues:

- Nα-Boc-L-lysine is treated with sodium nitroprusside and sodium nitrite under acidic conditions to form a diazonium intermediate.

- Subsequent hydrolysis leads to the azido-substituted lysine derivative.

- The Boc group can be removed, and the ε-amino group protected with the Z group to afford this compound.

This method is more classical but less commonly used due to the mildness and convenience of azide transfer reagents.

Purification and Characterization

Purification of this compound is generally achieved by:

- Extraction and precipitation techniques.

- Flash column chromatography using mixtures of methanol and dichloromethane (1-5% methanol).

- High-performance liquid chromatography (HPLC) if necessary for high purity.

Characterization includes:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR).

- Mass spectrometry (ESI-MS).

- Infrared spectroscopy (IR) showing characteristic azide absorption near 2100 cm⁻¹.

- Melting point determination.

Summary Table of Preparation Conditions and Yields

The preparation of This compound involves strategic protection of the ε-amino group of lysine with the benzyloxycarbonyl group followed by selective introduction of the azide functionality at the 2-position. Modern azide transfer reagents such as imidazole-1-sulfonyl azide hydrogen sulfate enable efficient and mild azidation, yielding the target compound in good purity and yield. The synthesis is well-supported by literature protocols involving careful pH control, reaction temperature, and purification steps. These methods are robust for producing this compound for use in peptide synthesis and biochemical applications.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The azide group can undergo oxidation to form nitrenes, which are highly reactive intermediates.

Reduction: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The azide group can participate in click chemistry reactions, such as the Huisgen cycloaddition with alkynes to form triazoles.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like peracids.

Reduction: Hydrogen gas with palladium on carbon (Pd/C).

Substitution: Copper(I) catalysts for click chemistry reactions.

Major Products:

Oxidation: Nitrenes and subsequent products.

Reduction: Primary amines.

Substitution: Triazole derivatives.

Scientific Research Applications

Based on the search results, it appears the compound you're asking about is actually "H-L-Lys(EO-N3)-OH", not "H-L-Lys(2-N3-Z)-OH." This compound, which is an artificial amino acid containing an Azide group, is used in a variety of scientific research applications, particularly in the fields of biochemistry and molecular biology .

Here's a detailed look at its applications:

Copper-Free Covalent Coupling

H-L-Lys(EO-N3)-OH contains an Azide group in its side chain that facilitates copper-free covalent coupling. This is achieved through strain-promoted azide–alkyne cycloaddition (SPAAC) with a cyclooctyne group, such as dibenzocyclooctyne (DBCO) .

SPAAC Reaction: The azide group in H-L-Lys(EO-N3)-OH allows for a copper-free, covalent coupling via SPAAC with a cyclooctyne group like dibenzocyclooctyne (DBCO) . This reaction results in a stable triazole .

Example: In one study, BMP2 Azide was coupled to a DBCO-functionalized fluorophore (DBCO-Cy5) using this reaction. The resulting fluorescent signal was concentration-dependent, confirming that the coupling occurred specifically via the functional group of the H-L-Lys(EO-N3)-OH linker .

Site-Directed Immobilization

H-L-Lys(EO-N3)-OH can be used for site-directed immobilization of biomolecules. For example, it has been used in the immobilization of Bone Morphogenetic Protein 2 (BMP2) .

BMP2 Immobilization: By integrating H-L-Lys(EO-N3)-OH into BMP2, researchers were able to achieve correct alignment of the immobilized ligand toward cell surface receptors. This allowed for proper orientation towards receptors on the cell surface .

Chemical Diversification of Antibodies

H-L-Lys(EO-N3)-OH is utilized in the chemical diversification of synthetic antibodies .

Non-Canonical Amino Acids (ncAAs): H-L-Lys(EO-N3)-OH is used as a non-canonical amino acid (ncAA) in antibody engineering . Other examples of ncAAs include p-azido-L-phenylalanine (AzF), p-azidomethyl-L-phenylalanine (AzMF), and p-propargyloxyphenylalanine (OPG) . These ncAAs can be incorporated using aminoacyl-tRNA synthetase/tRNA (aaRS/tRNA) pairs .

Yeast Surface Display: Antibodies substituted with H-L-Lys(EO-N3)-OH have been evaluated for ultraviolet-mediated crosslinking on the yeast surface. Competition-based assays indicated position-dependent covalent linkages, suggesting successful crosslinking . This method opens possibilities for discovering "drug-like" protein leads in high throughput .

Study of Metal Interactions with Peptides

Mechanism of Action

The mechanism of action of H-L-Lys(2-N3-Z)-OH depends on its application. In click chemistry, the azide group reacts with alkynes to form stable triazole linkages. In biological systems, the compound can be incorporated into peptides or proteins, where it may influence the structure and function of the biomolecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares H-L-Lys(2-N3-Z)-OH with structurally related lysine derivatives:

Key Findings from Comparative Studies

Reactivity and Steric Effects :

- The ortho-azide in this compound exhibits faster SPAAC reaction kinetics than the para-substituted H-L-Lys(4-N3-Z)-OH due to reduced steric hindrance .

- In contrast, H-L-Lys(EO-N3)-OH, which uses a flexible ethylene oxide spacer, maintains >90% bioactivity in immobilized BMP2 variants, whereas bulky conjugates (e.g., DBCO-Cy5) reduce receptor binding by shielding epitopes .

- Biological Compatibility: H-L-Lys(Poc)-OH demonstrates superior fluorescence quantum yield (Φ = 0.65) compared to azide-based analogs, making it ideal for live-cell imaging . this compound retains bioactivity even after conjugation to PEGylated fluorophores (e.g., EC₅₀ ~66–84 nM in ALP assays), whereas non-PEGylated conjugates lose activity entirely .

Synthetic Utility :

- Z-Lys(Boc)-OH and similar carbamate-protected derivatives are preferred for solid-phase peptide synthesis (SPPS) due to orthogonal protection strategies, but they lack click chemistry functionality .

- H-L-Lys(EO-N3)-OH enables covalent protein anchoring to scaffolds with a 20:1 molar ratio of protein to DBCO-functionalized molecules, optimizing cost-efficiency in tissue engineering .

Pharmacokinetic and Physicochemical Properties

- Solubility : this compound has moderate water solubility (~5 mg/mL), outperforming Boc/Z-protected analogs (e.g., Z-Lys(Boc)-OH: ~1 mg/mL) due to its polar azide group .

- Metabolic Stability : Azide-containing compounds like this compound are resistant to enzymatic degradation, whereas ester-protected derivatives (e.g., H-Lys(Z)-OMe·HCl) require harsh conditions for deprotection .

Q & A

Q. Methodological considerations :

- Protecting group compatibility : The Z group on the ε-amino residue is stable under standard Fmoc-SPPS conditions (piperidine deprotection). Ensure the N-terminal Fmoc group is removed without cleaving the Z group .

- Coupling efficiency : Use activating agents like HBTU/HOBt in DMF to enhance coupling rates, especially for sterically hindered residues. Monitor completion via Kaiser or chloranil tests .

- Side-chain stability : Avoid prolonged exposure to acidic conditions (e.g., TFA cleavage), which may partially remove the Z group. Use scavengers like triisopropylsilane to minimize side reactions .

What key chemical characteristics of this compound are critical for bioconjugation experiments?

- Azido group reactivity : The N3 group reacts selectively with strained alkynes (e.g., DBCO) or via CuAAC, enabling bioorthogonal labeling. Positional isomerism (2-N3 vs. 4-N3) may affect reaction kinetics due to steric accessibility .

- Stability : The compound is light-sensitive; store in amber vials at –20°C. Azido groups can hydrolyze under prolonged basic conditions (>pH 9) .

- Molecular properties :

How can researchers address contradictory data in click chemistry efficiency using this compound?

Q. Troubleshooting steps :

- Reaction conditions : Vary catalyst concentration (e.g., CuSO4/THPTA vs. BTTAA) and temperature (25–37°C) to optimize yield. Low conversion may indicate copper-induced protein denaturation .

- Steric hindrance : The 2-N3 position may reduce accessibility compared to 4-N3 isomers. Use longer reaction times (12–24 hrs) or excess alkyne reagents .

- Validation : Confirm conjugation via MALDI-TOF MS or SDS-PAGE with fluorescent probes. Quantify unreacted azides using IR spectroscopy (azide peak at ~2100 cm⁻¹) .

What advanced analytical techniques are recommended for characterizing this compound and its derivatives?

- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>95% for SPPS) .

- Mass spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]+ at 454.3 Da for the free acid form) .

- NMR : 1H NMR in DMSO-d6 resolves regiochemistry (e.g., δ 7.3–7.4 ppm for Z-group aromatic protons; δ 4.1–4.3 ppm for α-proton) .

How can this compound be integrated into experimental designs for studying protein-protein interactions?

Q. Stepwise methodology :

Peptide incorporation : Synthesize a peptide sequence containing this compound via SPPS, ensuring Z-group retention during cleavage .

Click conjugation : React the azido-modified peptide with DBCO-fluorophores or affinity tags (e.g., biotin) under copper-free conditions to avoid cytotoxicity .

Validation :

- Use fluorescence anisotropy or SPR to measure binding kinetics.

- Perform pull-down assays with streptavidin beads for interaction partner identification .

Crosslinking : Irradiate at 365 nm to activate the azido group for covalent capture of transient interactions .

What are the best practices for handling and storing this compound to ensure experimental reproducibility?

- Storage : Aliquot in airtight, light-protected vials under inert gas (N2/Ar) at –20°C to prevent azide degradation .

- Handling : Use gloveboxes for hygroscopic solvents (DMF/DMSO) to avoid moisture-induced side reactions .

- Waste disposal : Neutralize azide-containing waste with sodium hypochlorite (10% bleach) to prevent explosive hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.